2-(4-{[2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonyl}piperazin-1-yl)ethanol
Description
2-[4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a phthalazine ring, a benzenesulfonyl group, and a piperazine moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Properties
Molecular Formula |
C23H26N6O3S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[4-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H26N6O3S/c1-16-7-8-18(15-21(16)33(31,32)28-11-9-27(10-12-28)13-14-30)22-19-5-3-4-6-20(19)23-25-24-17(2)29(23)26-22/h3-8,15,30H,9-14H2,1-2H3 |
InChI Key |
YPZSHIURJOTAPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C)S(=O)(=O)N5CCN(CC5)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolophthalazine Core: The synthesis begins with the formation of the triazolophthalazine core. This can be achieved by reacting 3-methyl-1,2,4-triazole with a suitable phthalic anhydride derivative under acidic conditions to form the triazolophthalazine ring system.
Introduction of the Benzenesulfonyl Group: The next step involves the sulfonylation of the triazolophthalazine core. This is typically done by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Piperazine Moiety: The sulfonylated intermediate is then reacted with piperazine to introduce the piperazine moiety. This reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Formation of the Final Product: The final step involves the reaction of the intermediate with 2-chloroethanol to introduce the ethan-1-ol group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol group, leading to the formation of the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, where various nucleophiles can replace the ethan-1-ol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or it may bind to bacterial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
2-[4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Phthalazine Derivatives: These compounds share the phthalazine ring and are studied for their potential therapeutic applications.
Piperazine Derivatives: These compounds share the piperazine moiety and are used in the development of various pharmaceuticals.
The uniqueness of 2-[4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL lies in its combination of these functional groups, which imparts a unique set of chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
